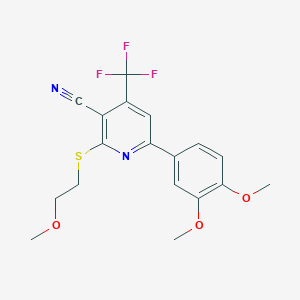

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

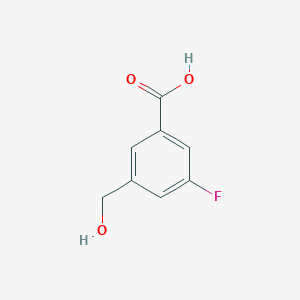

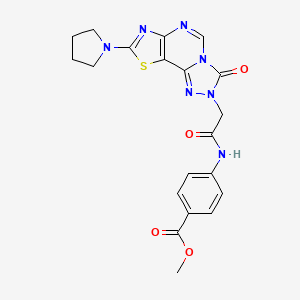

The compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a methoxy group (-OCH3), and a benzothiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, 1,3,4-thiadiazole derivatives have been shown to have a wide range of therapeutic activities, suggesting they may undergo various biological reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include UV-Vis spectroscopy to study its light absorption properties, mass spectrometry to determine its molecular weight, and thermal analysis to study its stability .科学的研究の応用

Antitumor Properties

2-Amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one and related benzothiazoles have been extensively studied for their antitumor properties. Research has shown that these compounds, such as 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor activities, particularly against breast cancer cell lines. Their mechanism of action involves selective growth inhibition, with studies noting very low IC50 values in sensitive breast cancer cell lines like MCF-7 and T-47D. The selectivity of these compounds is attributed to differential uptake and metabolism in cancer cell lines, with a major metabolite identified as 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole. This selective profile of anticancer activity highlights the potential of these compounds in targeted cancer therapies (Kashiyama et al., 1999).

Antimicrobial Activities

Benzothiazole derivatives, including those similar to this compound, have shown promising antimicrobial activities. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, indicating the potential of these compounds in combating microbial infections. This research broadens the application of benzothiazoles beyond oncology into the realm of infectious diseases (Bektaş et al., 2007).

Potential for Prodrug Development

The development of amino acid prodrugs of novel antitumor benzothiazoles, such as 2-(4-aminophenyl)benzothiazoles, has been a significant area of research. These prodrugs aim to overcome the limitations posed by the lipophilicity of the parent drug, making them more water-soluble and suitable for clinical evaluation. This approach enhances the bioavailability and therapeutic potential of these compounds, especially in the context of cancer treatment (Bradshaw et al., 2002).

DNA Damage and Cell Cycle Arrest

Research has also focused on the DNA damage and cell cycle arrest properties of fluorinated benzothiazoles in cancer cells. Studies have shown that these compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, cause DNA adduct formation and cell cycle arrest in sensitive tumor cells, highlighting their mechanism of action in inducing cytotoxicity against cancer cells. This underscores the potential of these compounds in targeted cancer therapy, with emphasis on their ability to interfere with critical cellular processes in tumor cells (Trapani et al., 2003).

Safety and Hazards

作用機序

Target of Action

The primary target of the compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria.

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan. As a result, the bacterial cell wall cannot form properly, which leads to the death of the bacteria.

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption of the pathway leads to the death of the bacteria, as they are unable to maintain their structural integrity.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For example, it has demonstrated inhibitory potential against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans .

特性

IUPAC Name |

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZPFNUBYQIFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887446.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2887450.png)

![[(2S,3R)-3-Phenyl-1,4-dioxan-2-yl]methanamine;hydrochloride](/img/structure/B2887451.png)

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)